molecular formula C9H8ClN5O B2515530 2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide CAS No. 355826-97-0

2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide

Cat. No.: B2515530
CAS No.: 355826-97-0
M. Wt: 237.65
InChI Key: RJSDVFFKEOEUKL-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, attached to a phenyl ring. The presence of the chloro and acetamide groups further enhances its chemical reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide typically involves the reaction of 4-(1H-tetrazol-1-yl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions, altering its oxidation state.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or thiourea in solvents such as ethanol or dimethylformamide.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives with different functional groups.

    Oxidation and Reduction: Formation of oxidized or reduced tetrazole derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its tetrazole moiety.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to specific sites and modulate their activity. The chloro and acetamide groups can further enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-methyl-4-tetrazol-1-yl-phenyl)-acetamide
  • 2-Chloro-N-(2-methoxy-4-tetrazol-1-yl-phenyl)-acetamide
  • 2-Chloro-N-(4-tetrazol-1-yl-phenyl)-benzamide

Uniqueness

2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of the tetrazole ring, in particular, distinguishes it from other similar compounds and contributes to its versatility in scientific research.

Properties

IUPAC Name

2-chloro-N-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN5O/c10-5-9(16)12-7-1-3-8(4-2-7)15-6-11-13-14-15/h1-4,6H,5H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSDVFFKEOEUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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